molecular formula C16H9BrN2O B12799261 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- CAS No. 92967-81-2

3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-

Cat. No.: B12799261
CAS No.: 92967-81-2
M. Wt: 325.16 g/mol
InChI Key: STDZECLKFANVPN-UHFFFAOYSA-N
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Description

3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- typically involves the reaction of 5-bromoindole with 3-indolecarboxaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    5-Bromoindole: A precursor in the synthesis of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

92967-81-2

Molecular Formula

C16H9BrN2O

Molecular Weight

325.16 g/mol

IUPAC Name

5-bromo-2-(1H-indol-3-yl)indol-3-one

InChI

InChI=1S/C16H9BrN2O/c17-9-5-6-14-11(7-9)16(20)15(19-14)12-8-18-13-4-2-1-3-10(12)13/h1-8,18H

InChI Key

STDZECLKFANVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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